molecular formula C18H16FN3O5S B2385204 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895451-33-9

3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2385204
CAS No.: 895451-33-9
M. Wt: 405.4
InChI Key: FGLRANVLTAIPTM-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group, a fluorophenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfonyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves the reaction of a sulfonyl chloride with an amine or alcohol in the presence of a base.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl and oxadiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
  • 3-[(4-fluorophenyl)sulfonyl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Uniqueness

What sets 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, is a distinguishing feature that can influence its interaction with biological targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(4-Fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry and materials science. Its molecular formula is C16H17FN4O3S, and it has garnered attention due to its unique structure that includes a sulfonyl group, an oxadiazole ring, and an aromatic methoxy group. This article explores the biological activity of this compound, presenting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features several functional groups commonly associated with bioactive molecules:

  • Sulfonyl Group : Known for its ability to enhance solubility and biological activity.
  • Oxadiazole Ring : Associated with various pharmacological effects including antimicrobial and anticancer properties.
  • Aromatic Methoxy Group : May influence the compound's interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits promising antimicrobial activity . Compounds containing oxadiazole rings have previously demonstrated efficacy against various bacterial strains and fungi, indicating a potential for this compound to act similarly.

Anticancer Activity

Research indicates that derivatives of oxadiazoles can exhibit anticancer properties . The structural characteristics of this compound suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Comparative Analysis: Similar Compounds

A comparison with structurally similar compounds can provide insights into the biological activity of this compound. The following table summarizes notable compounds:

Compound NameStructure HighlightsUnique Features
2-phenyl-N-[4-[5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazol-3-yl]phenyl]propanamideContains trifluoromethyl groupPotential fungicidal properties
3-[4-(benzenesulfonyl)phenyl]-5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazoleFeatures a benzenesulfonyl groupInvestigated for antifungal activity
N-methyl-N-(2-phenoxyethyl)-4-[5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazol-3-yl]benzamideIncorporates a phenoxyethyl groupExplored for diverse biological activities

The mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate biochemical pathways relevant to disease processes.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Sulfonylation: React 4-fluorobenzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .

Oxadiazole Formation: Cyclize a thiosemicarbazide intermediate (derived from 2-methoxyphenyl carboxylic acid hydrazide) using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) to form the 1,3,4-oxadiazole ring .

Coupling: Link the sulfonamide and oxadiazole moieties via amide bond formation using coupling agents such as EDC/HOBt or DCC .
Key Considerations: Optimize temperature (60–80°C for cyclization) and solvent choice (e.g., DMF for polar intermediates). Monitor purity via TLC and HPLC .

Q. Basic: How can structural characterization of this compound be validated?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm sulfonamide (-SO₂-NH-) and oxadiazole ring signals (e.g., characteristic downfield shifts at δ 8.2–8.5 ppm for oxadiazole protons) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₈H₁₅FN₃O₅S) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against targets like carbonic anhydrase or cyclooxygenase (COX), given the sulfonamide group’s known role in enzyme binding. Use fluorometric or spectrophotometric methods with positive controls (e.g., acetazolamide) .
  • Antimicrobial Screening: Employ microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Q. Advanced: How can researchers resolve contradictions in biological activity data across similar sulfonamide-oxadiazole analogs?

Methodological Answer:
Contradictions often arise from structural variations (e.g., substituent electronegativity, steric effects). Systematic approaches include:

  • SAR Studies: Compare analogs with substituent modifications (Table 1).
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2) and correlate binding affinity with experimental IC₅₀ values .

Table 1: Structural-Activity Relationships (SAR) of Sulfonamide-Oxadiazole Derivatives

Substituent PositionBiological Activity TrendKey Interaction
4-Fluoro (sulfonamide)Enhanced enzyme inhibitionH-bond with His64 (carbonic anhydrase)
2-Methoxy (oxadiazole)Reduced cytotoxicitySteric hindrance at active site

Q. Advanced: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor intermediates in real-time .
  • Solvent Optimization: Switch from DMF to acetonitrile for easier post-reaction purification via recrystallization .
  • Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to reduce byproduct formation .

Q. Advanced: How can impurities in the final product be identified and mitigated?

Methodological Answer:

  • HPLC-MS/MS: Detect trace impurities (e.g., unreacted sulfonyl chloride or oxadiazole precursors) using reversed-phase C18 columns and gradient elution .
  • Crystallization Conditions: Optimize solvent mixtures (e.g., ethanol/water) to exclude polar impurities .
  • Quality Control: Establish acceptance criteria (e.g., ≥98% purity via HPLC) and validate with reference standards .

Q. Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or PreADMET to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration with GROMACS, focusing on sulfonamide group’s solvation energy .

Q. Advanced: How do structural modifications influence metabolic stability?

Methodological Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
  • Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxy group or glucuronidation) .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S/c1-26-15-5-3-2-4-14(15)17-21-22-18(27-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLRANVLTAIPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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